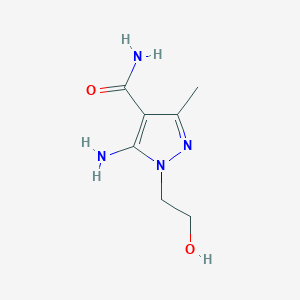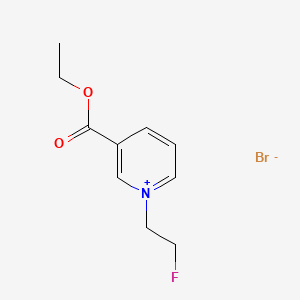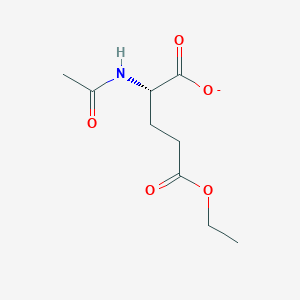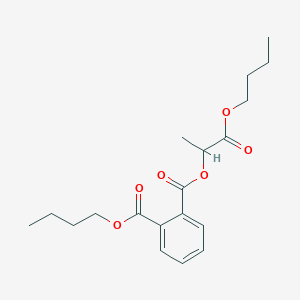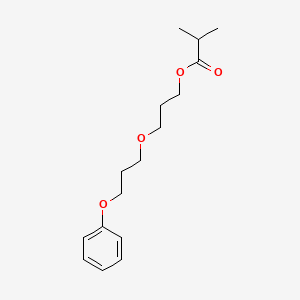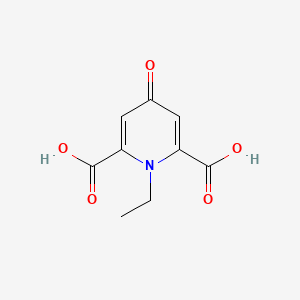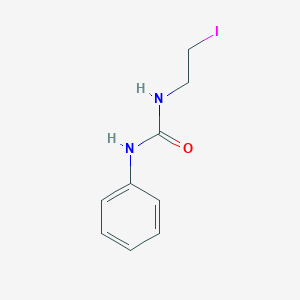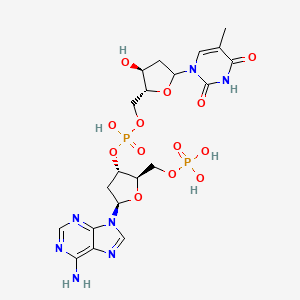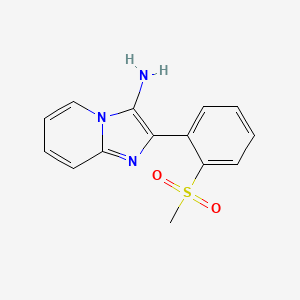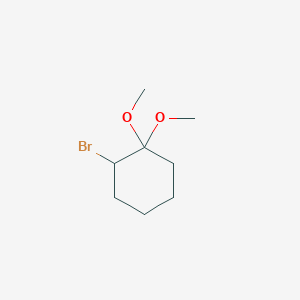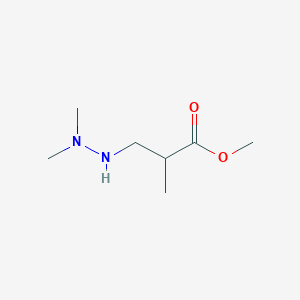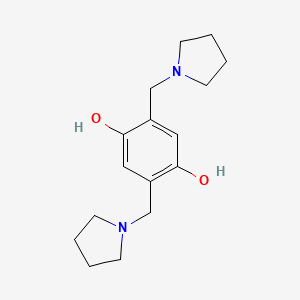
2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol is a chemical compound with the molecular formula C16H24N2O2. It features a benzene ring substituted with two pyrrolidin-1-ylmethyl groups and two hydroxyl groups at the 1,4-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol typically involves the reaction of 2,5-dihydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The pyrrolidin-1-ylmethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol involves its interaction with various molecular targets. The pyrrolidine rings can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The hydroxyl groups can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(morpholin-4-ylmethyl)benzene-1,4-diol
- 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol
- 2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol
Uniqueness
2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol is unique due to the presence of pyrrolidine rings, which provide distinct steric and electronic properties compared to other similar compounds. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
5435-22-3 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2,5-bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol |
InChI |
InChI=1S/C16H24N2O2/c19-15-10-14(12-18-7-3-4-8-18)16(20)9-13(15)11-17-5-1-2-6-17/h9-10,19-20H,1-8,11-12H2 |
InChI Key |
BIFNUSXEHXXGNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C=C2O)CN3CCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


